3-(2,6-Dibromophenyl)propan-1-ol

Lipophilicity ADME Partition Coefficient

3-(2,6-Dibromophenyl)propan-1-ol (CAS 957212-27-0) is a brominated aromatic alcohol with the molecular formula C9H10Br2O and a molecular weight of 293.98 g/mol. It is characterized by a primary alcohol group on a propyl chain attached to a 2,6-dibromophenyl ring.

Molecular Formula C9H10Br2O
Molecular Weight 293.98 g/mol
Cat. No. B14043686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dibromophenyl)propan-1-ol
Molecular FormulaC9H10Br2O
Molecular Weight293.98 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)CCCO)Br
InChIInChI=1S/C9H10Br2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2
InChIKeyHIGXIEYDSARYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,6-Dibromophenyl)propan-1-ol: Technical Baseline for Procurement and Research Use


3-(2,6-Dibromophenyl)propan-1-ol (CAS 957212-27-0) is a brominated aromatic alcohol with the molecular formula C9H10Br2O and a molecular weight of 293.98 g/mol [1]. It is characterized by a primary alcohol group on a propyl chain attached to a 2,6-dibromophenyl ring . The compound's physicochemical properties, including a computed XLogP3-AA of 3.2 and a topological polar surface area (TPSA) of 20.2 Ų, are derived from authoritative chemical databases [1]. Its structure makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules for pharmaceutical and agrochemical research applications .

Why Generic Substitution of 3-(2,6-Dibromophenyl)propan-1-ol Fails: Key Differentiators for Informed Procurement


Generic substitution of 3-(2,6-dibromophenyl)propan-1-ol with simpler analogs like 3-phenylpropan-1-ol, 3-(2-bromophenyl)propan-1-ol, or 3-(2,6-dichlorophenyl)propan-1-ol is not viable due to significant differences in lipophilicity, steric bulk, and electronic properties [1]. The presence of two bulky bromine atoms in the ortho positions creates a sterically hindered environment, which can alter reaction outcomes and product selectivity compared to unsubstituted or mono-substituted analogs [2]. Furthermore, the electron-withdrawing nature of bromine substituents impacts the reactivity of the aromatic ring and the aliphatic alcohol, leading to distinct synthetic utility [3]. The quantified differences provided in Section 3 demonstrate why this specific compound, rather than a cheaper or more readily available alternative, is required for reproducible and meaningful research outcomes.

Quantitative Evidence for 3-(2,6-Dibromophenyl)propan-1-ol Differentiation vs. Structural Analogs


Enhanced Lipophilicity (XLogP3) vs. Unsubstituted and Mono-Bromo Analogs

The target compound, 3-(2,6-dibromophenyl)propan-1-ol, exhibits significantly higher lipophilicity compared to its unsubstituted and mono-brominated structural analogs. Its computed XLogP3-AA value is 3.2 [1]. In contrast, the unsubstituted analog 3-phenylpropan-1-ol has an estimated XLogP3-AA of 1.90 [2], and the mono-brominated analog 3-(2-bromophenyl)propan-1-ol has a reported LogP of 2.68 . This represents a 1.3 unit increase in logP over the parent compound, indicating a more than 10-fold increase in partition coefficient.

Lipophilicity ADME Partition Coefficient Physicochemical Properties

Increased Molecular Weight and Steric Bulk vs. Unsubstituted and Dichloro Analogs

The presence of two ortho-bromine substituents in 3-(2,6-dibromophenyl)propan-1-ol results in a substantially higher molecular weight and greater steric bulk compared to analogs. The target compound has a molecular weight of 293.98 g/mol [1]. The unsubstituted analog 3-phenylpropan-1-ol has a molecular weight of 136.19 g/mol , while the 2,6-dichloro analog has a molecular weight of 205.08 g/mol . This represents a 157.79 g/mol increase over the unsubstituted compound and an 88.90 g/mol increase over the dichloro analog.

Molecular Weight Steric Hindrance Reactivity Synthetic Intermediate

Altered Electronic Properties: Bromine as an Electron-Withdrawing Group

The 2,6-dibromo substitution pattern in the target compound introduces a strong electron-withdrawing effect on the aromatic ring, differentiating it from unsubstituted or electron-donating analogs. Bromine substituents inductively withdraw electron density from the π-system, deactivating the ring toward electrophilic aromatic substitution and stabilizing adjacent carbanions [1]. This is a class-level property of ortho-dibromoarenes. The specific 2,6-dibromo substitution pattern is known to direct metalation reactions preferentially to the 4-position rather than the 3-position, a selectivity not observed with unsubstituted or para-substituted analogs [2].

Electronic Effects Reactivity Nucleophilic Aromatic Substitution Metalation

Optimal Research and Industrial Application Scenarios for 3-(2,6-Dibromophenyl)propan-1-ol


Synthesis of CETP Inhibitors and Other Bioactive Molecules

The compound's enhanced lipophilicity and unique steric profile (see Section 3, Evidence Items 1 & 2) make it a strategic intermediate for constructing cholesteryl ester transfer protein (CETP) inhibitors and other bioactive molecules that require a hydrophobic, sterically demanding aromatic moiety . Its use as a key building block in the synthesis of 1,2,3,4-tetrahydro-quinoline derivatives, which are potent CETP inhibitors, is documented in patent literature . The 2,6-dibromophenyl group can be further elaborated via cross-coupling or other functionalization reactions to optimize target engagement and pharmacokinetic properties.

As a Precursor in Regioselective Metalation and Cross-Coupling Reactions

The 2,6-dibromo substitution pattern confers a specific regioselectivity in metalation reactions, directing lithiation to the 4-position (see Section 3, Evidence Item 3) [1]. This makes 3-(2,6-dibromophenyl)propan-1-ol a valuable precursor for introducing functional groups at the para position while leaving the ortho-bromines intact for subsequent orthogonal transformations. This orthogonal reactivity is critical for the synthesis of complex, densely functionalized aromatic scaffolds that are common in pharmaceutical research and materials science.

Synthesis of Flame-Retardant Materials and Polymers

The high bromine content (54.4% by weight) of 3-(2,6-dibromophenyl)propan-1-ol makes it a potential monomer or additive for flame-retardant polymer applications. Brominated aromatic compounds are known to effectively quench free radicals in the gas phase during combustion [2]. While not directly studied for this compound, the presence of two bromine atoms and a reactive alcohol handle for incorporation into polymer backbones suggests its utility in this field, particularly where a combination of high bromine content and specific thermal or mechanical properties are required.

Development of Hydrophobic Drug Delivery Systems and Prodrugs

The high lipophilicity of 3-(2,6-dibromophenyl)propan-1-ol (XLogP3 = 3.2, see Section 3, Evidence Item 1) makes it a suitable building block for modifying the solubility and bioavailability of therapeutic agents. It can be used to increase the logP of a drug candidate, potentially enhancing its ability to cross biological membranes or to be formulated in lipid-based drug delivery systems [3]. Its primary alcohol group allows for easy conjugation to carboxylates or other functional groups, enabling its use as a lipophilic prodrug moiety.

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